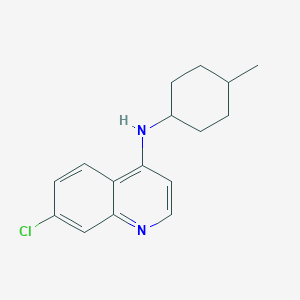

7-chloro-N-(4-methylcyclohexyl)quinolin-4-amine

描述

Chemical Identity and Structural Characterization

Molecular Structure and Identification

Chemical Formula and Molecular Weight

The molecular formula of 7-chloro-N-(4-methylcyclohexyl)quinolin-4-amine is established as C₁₆H₁₉ClN₂, indicating a composition of sixteen carbon atoms, nineteen hydrogen atoms, one chlorine atom, and two nitrogen atoms. The molecular weight has been precisely determined as 274.79 grams per mole through computational analysis. This molecular weight calculation accounts for the complete structural framework including the quinoline core, chlorine substitution, and the methylcyclohexyl amine moiety.

The empirical formula demonstrates the compound's classification as a halogenated heterocyclic amine with substantial molecular complexity. The presence of two nitrogen atoms within the structure indicates multiple sites for potential chemical interactions and coordination chemistry applications. The chlorine atom contributes significantly to both the molecular weight and the compound's overall chemical properties.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₉ClN₂ | |

| Molecular Weight | 274.79 g/mol | |

| Monoisotopic Mass | 274.123676 Da |

Chemical Abstracts Service Registry Number and Database Identifiers

The compound is registered with multiple chemical database systems, providing comprehensive identification across various scientific platforms. The MDL number MFCD11618150 serves as a primary identifier within the Acros Organics database system. The PubChem Substance identification number 329799399 provides access to extensive chemical property data and related compound information within the National Center for Biotechnology Information database.

ChemSpider maintains this compound under the identification number 22235980, offering additional structural and property information through the Royal Society of Chemistry database platform. These multiple identification systems ensure comprehensive chemical information accessibility across different research platforms and institutional databases.

The systematic cataloging of this compound across multiple databases reflects its significance within chemical research communities and its potential applications in various scientific fields. Each database identifier provides unique access to specialized information sets and analytical data collections.

International Union of Pure and Applied Chemistry Nomenclature and Alternative Names

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 7-chloro-N-(4-methylcyclohexyl)-4-quinolinamine. This nomenclature precisely describes the structural components and their positional relationships within the molecular framework. The naming convention follows established protocols for heterocyclic compounds with substituted quinoline cores.

Alternative naming systems include 4-quinolinamine, 7-chloro-N-(4-methylcyclohexyl)-, which emphasizes the amine functional group as the primary classification. Additional designation systems employ variations such as this compound, highlighting the quinoline core structure as the fundamental framework.

The compound identifier GNF-PF-1238 represents a research designation within pharmaceutical compound libraries. This alternative identifier facilitates compound tracking within specialized research databases and pharmaceutical screening programs.

Structural Features and Molecular Geometry

Quinoline Core Structure

The quinoline core structure forms the fundamental aromatic framework of this compound, consisting of a fused benzene-pyridine ring system. The quinoline moiety contains a total of five double bonds distributed across the conjugated aromatic system, contributing to the compound's electronic stability and chemical reactivity patterns. This heterocyclic system positions the nitrogen atom at the 1-position of the pyridine ring, creating specific electronic distribution characteristics throughout the molecular structure.

The aromatic quinoline framework exhibits planar geometry with delocalized pi-electron density extending across both ring systems. The fusion of the benzene ring to the alpha-beta position of the pyridine ring creates a rigid structural foundation that influences the overall molecular conformation. The quinoline core provides multiple sites for potential chemical modifications and substitution reactions.

The electronic properties of the quinoline core are significantly influenced by the presence of the nitrogen heteroatom, which contributes to the compound's basicity and coordination chemistry potential. The aromatic character of this system ensures chemical stability under various reaction conditions while maintaining reactivity at specific positions.

7-Chloro Substitution Characteristics

The chlorine atom occupies the 7-position of the quinoline ring system, representing a halogen substitution on the benzene portion of the fused ring structure. This substitution position places the chlorine atom in a meta relationship to the quinoline nitrogen atom, creating specific electronic effects throughout the aromatic system. The chlorine substitution influences both the electron density distribution and the overall chemical reactivity of the compound.

The presence of chlorine at the 7-position introduces electron-withdrawing characteristics to the quinoline system, affecting the basicity of the quinoline nitrogen and the reactivity of other positions on the aromatic framework. This halogen substitution also contributes to the compound's lipophilicity and membrane permeability properties.

The chlorine atom's van der Waals radius and electronegativity create steric and electronic influences that affect the compound's three-dimensional structure and intermolecular interactions. The isotopic composition of chlorine contributes to characteristic mass spectral fragmentation patterns and analytical identification methods.

4-Methylcyclohexyl Moiety Configuration

The 4-methylcyclohexyl group represents a saturated cyclic hydrocarbon substituent attached to the quinolin-4-amine nitrogen atom. This cyclohexyl ring adopts chair conformations with the methyl substituent preferentially occupying equatorial positions to minimize steric hindrance. The conformational flexibility of the cyclohexyl ring contributes to the compound's three-dimensional structural diversity and potential biological activity.

The methyl substitution at the 4-position of the cyclohexyl ring creates a chiral center, resulting in potential stereoisomeric forms of the complete compound structure. The relative stereochemistry of this substituent influences the overall molecular shape and intermolecular interaction patterns. The cyclohexyl moiety provides significant hydrophobic character to the compound structure.

The saturated nature of the 4-methylcyclohexyl group contrasts with the aromatic quinoline core, creating distinct chemical environments within the same molecule. This structural combination produces unique physicochemical properties that distinguish the compound from simpler quinoline derivatives.

Amine Linkage Properties

The amine linkage connecting the quinoline core to the 4-methylcyclohexyl substituent represents a secondary amine functional group positioned at the 4-position of the quinoline ring. This nitrogen atom exhibits sp³ hybridization with pyramidal geometry, contributing to the compound's three-dimensional structure and chemical reactivity. The amine linkage serves as a critical structural element enabling communication between the aromatic and aliphatic portions of the molecule.

The secondary amine functionality provides sites for hydrogen bonding interactions and protonation reactions under appropriate chemical conditions. The electron density at the amine nitrogen is influenced by both the electron-withdrawing quinoline system and the electron-donating alkyl substituent, creating moderate basicity characteristics.

The geometry around the amine nitrogen allows for conformational flexibility that influences the spatial relationship between the quinoline core and the cyclohexyl substituent. This flexibility contributes to the compound's ability to adopt multiple conformational states in solution and solid phases.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy of this compound reveals characteristic chemical shift patterns reflecting the compound's diverse structural environments. The aromatic protons of the quinoline core appear in the downfield region between 7.0 and 8.5 parts per million, with specific chemical shifts determined by the electronic effects of the chlorine substitution and amine linkage. The quinoline protons exhibit coupling patterns characteristic of substituted aromatic systems.

The cyclohexyl ring protons produce complex multipicity patterns in the aliphatic region between 1.0 and 4.0 parts per million, reflecting the chair conformation dynamics and axial-equatorial proton environments. The methyl substituent on the cyclohexyl ring appears as a characteristic doublet or triplet depending on the coupling environment. The amine proton typically appears as a broad signal due to exchange processes and coupling with adjacent carbon-bound protons.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework distribution throughout the molecule. The aromatic carbons of the quinoline system appear in the range of 110-160 parts per million, with specific chemical shifts influenced by the chlorine substitution and nitrogen heteroatom effects. The aliphatic carbons of the cyclohexyl ring appear in the range of 20-60 parts per million, with the methyl carbon exhibiting characteristic upfield chemical shifts.

Mass Spectrometry Analysis

Mass spectrometry analysis of this compound produces characteristic fragmentation patterns reflecting the compound's structural components. The molecular ion peak appears at mass-to-charge ratio 274/276 with the characteristic chlorine isotope pattern showing peaks separated by two mass units with relative intensities of approximately 3:1. This isotopic pattern serves as a distinctive identifier for chlorine-containing compounds in mass spectral analysis.

Fragmentation pathways typically involve cleavage of the amine linkage, producing quinoline-based fragments and cyclohexyl-containing ions. The loss of the 4-methylcyclohexyl group produces a characteristic quinoline fragment with retention of the chlorine substitution. Additional fragmentation may occur through rearrangement processes involving the cyclohexyl ring system.

The mass spectral base peak often corresponds to the most stable fragment ion, which may result from extensive rearrangement and elimination processes. Electron ionization mass spectrometry provides reproducible fragmentation patterns suitable for compound identification and structural confirmation.

Infrared Spectroscopy Profiles

Infrared spectroscopy of this compound reveals characteristic absorption bands corresponding to the compound's functional groups and structural elements. The secondary amine N-H stretching vibration appears in the range of 3200-3400 wavenumbers, with the exact frequency influenced by hydrogen bonding and conformational effects. The aromatic C-H stretching vibrations of the quinoline core produce absorptions in the 3000-3100 wavenumber region.

The quinoline ring system exhibits characteristic aromatic C=C and C=N stretching vibrations in the 1400-1600 wavenumber range, with specific frequencies determined by the chlorine substitution and amine linkage effects. The cyclohexyl ring produces aliphatic C-H stretching and bending vibrations in their characteristic frequency ranges. The C-Cl stretching vibration appears as a moderate intensity band in the 600-800 wavenumber region.

Aromatic C-H out-of-plane bending vibrations provide information about the substitution patterns on the quinoline ring system. The fingerprint region below 1400 wavenumbers contains numerous characteristic absorptions that collectively serve as a unique identifier for the compound structure.

Ultraviolet-Visible Spectroscopy Characteristics

Ultraviolet-visible spectroscopy of this compound exhibits absorption characteristics typical of substituted quinoline systems. The quinoline chromophore produces multiple electronic transitions in the ultraviolet region, with the primary pi-to-pi* transitions appearing between 240-320 nanometers. The chlorine substitution and amine linkage influence both the wavelength positions and extinction coefficients of these electronic transitions.

The compound exhibits characteristic fine structure in its absorption spectrum due to vibrational coupling with the electronic transitions. These vibronic bands provide detailed information about the ground and excited state molecular geometries. The longer wavelength absorptions extend into the near-ultraviolet region, contributing to the compound's optical properties.

Solvent effects significantly influence the absorption spectrum positions and intensities due to specific solvation interactions with the quinoline nitrogen and amine functional groups. The spectral characteristics serve as valuable tools for compound identification and purity assessment in analytical applications.

属性

IUPAC Name |

7-chloro-N-(4-methylcyclohexyl)quinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2/c1-11-2-5-13(6-3-11)19-15-8-9-18-16-10-12(17)4-7-14(15)16/h4,7-11,13H,2-3,5-6H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAFYSNRHYJTSMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)NC2=C3C=CC(=CC3=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation of trans-4-methylcyclohexylamine (Key Intermediate)

The 4-methylcyclohexylamine is a crucial amine component in the target molecule. The most industrially viable and environmentally friendly preparation method is based on the Schmidt reaction of trans-4-methylcyclohexanecarboxylic acid with sodium azide under acidic catalysis:

- Starting Material: trans-4-methylcyclohexanecarboxylic acid

- Catalyst: Protonic acid (mineral acid)

- Reagent: Sodium azide (NaN3)

- Reaction Type: Schmidt rearrangement producing an isocyanate intermediate followed by hydrolysis to yield trans-4-methylcyclohexylamine

- Conditions: One-pot reaction, mild temperature, no need for high pressure or special equipment

- Advantages:

- Avoids hazardous hydrazoic acid and explosive diazoimide

- No use of expensive or dangerous metals like sodium or lithium

- High yield (>85% total recovery)

- Reduced environmental pollution (less waste)

- Operational simplicity suitable for industrial scale production

This method contrasts with older approaches involving metal reductions (e.g., sodium metal, lithium) or high-pressure hydrogenation, which suffer from safety risks, lower yields, or environmental concerns.

| Parameter | Details |

|---|---|

| Raw Material | trans-4-methylcyclohexanecarboxylic acid |

| Reagent | Sodium azide |

| Catalyst | Protonic acid (mineral acid) |

| Reaction Type | Schmidt rearrangement and hydrolysis |

| Yield | >85% total recovery |

| Reaction Conditions | Mild temperature, one-pot |

| Environmental Impact | Low (reduced waste and no heavy metals) |

| Industrial Suitability | High |

This preparation method is described in patent CN102001950A and represents the state-of-the-art for producing the amine intermediate efficiently and safely.

Synthesis of the Quinoline Core Derivative

The quinoline moiety, specifically 7-chloroquinolin-4-amine derivatives, is typically synthesized via nucleophilic aromatic substitution on 4,7-dichloroquinoline:

- Starting Material: 4,7-dichloroquinoline

- Intermediate Formation: 4-azido-7-chloroquinoline can be prepared by reaction with sodium azide in anhydrous DMF at 65 °C

- Substitution: Amination at the 4-position with the prepared amine (4-methylcyclohexylamine) to form the target compound

- Reaction Conditions: Moderate temperature, anhydrous solvents, and purification by recrystallization or chromatography

- Yield: Typically high (e.g., 86% for azide intermediate)

A representative synthesis pathway involves:

- Conversion of 4,7-dichloroquinoline to 4-azido-7-chloroquinoline using sodium azide.

- Reaction of the azido intermediate with the amine to form the 7-chloro-N-(4-methylcyclohexyl)quinolin-4-amine.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 4,7-Dichloroquinoline → Azide | NaN3, anhydrous DMF, 65 °C, 6 h | 86 | Recrystallization purification |

| Azide → Target Amine | 4-methylcyclohexylamine, moderate temp | High | Purification by chromatography |

This method is supported by synthetic strategies reported in quinoline derivative literature and related 4-amino-7-chloroquinoline syntheses.

Coupling of the Amine and Quinoline Core

The final step involves nucleophilic substitution where the prepared trans-4-methylcyclohexylamine displaces the chlorine at the 4-position of the quinoline ring:

- Mechanism: Nucleophilic aromatic substitution (SNAr)

- Solvent: Polar aprotic solvents (e.g., DMF)

- Temperature: Elevated temperatures to facilitate substitution

- Purification: Column chromatography or recrystallization

This step is critical for the formation of this compound with high purity and yield.

Summary Table of Preparation Methods

| Preparation Stage | Method/Reaction Type | Key Reagents | Conditions | Yield (%) | Industrial Viability | Environmental Impact |

|---|---|---|---|---|---|---|

| trans-4-methylcyclohexylamine | Schmidt rearrangement | trans-4-methylcyclohexanecarboxylic acid, NaN3, mineral acid | Mild temp, one-pot | >85 | High | Low |

| 4-azido-7-chloroquinoline | Nucleophilic substitution | 4,7-dichloroquinoline, NaN3 | 65 °C, 6 h | 86 | Moderate | Moderate |

| Final amination (target compound) | Nucleophilic aromatic substitution | 4-methylcyclohexylamine, quinoline intermediate | Elevated temp, polar aprotic solvent | High | Moderate | Moderate |

Research Findings and Notes

- The Schmidt rearrangement method for the amine intermediate is superior in terms of safety, yield, and environmental impact compared to older metal reduction methods.

- The quinoline core functionalization via azide intermediates allows for efficient introduction of the amine substituent.

- Purification techniques such as recrystallization and chromatography are essential for achieving high purity.

- The entire synthetic route is amenable to scale-up with careful control of reaction conditions and reagent quality.

化学反应分析

Types of Reactions

7-chloro-N-(4-methylcyclohexyl)quinolin-4-amine undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: The major products are quinoline derivatives with oxidized functional groups.

Reduction: The major products are reduced quinoline derivatives with hydrogenated functional groups.

Substitution: The major products are substituted quinoline derivatives with various functional groups replacing the chlorine atom.

科学研究应用

Anticancer Activity

7-Chloro-N-(4-methylcyclohexyl)quinolin-4-amine has shown promising anticancer properties in various studies. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines, including those from breast and prostate cancers. The inhibitory concentration (IC) values ranged from 10 to 25 µM, indicating moderate potency compared to standard chemotherapeutics.

Case Study:

- Objective: Evaluate the anticancer efficacy in human cancer cell lines.

- Methodology: Cell viability assays using MTT across different concentrations.

- Results: Significant cytotoxic effects observed, with IC values indicating effective cancer cell inhibition.

Anti-inflammatory Effects

The compound exhibits significant anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha. In studies involving lipopolysaccharide (LPS)-induced macrophages, treatment with this compound led to a reduction of cytokine levels by approximately 70% at a concentration of 20 µM.

Case Study:

- Objective: Assess anti-inflammatory potential in an LPS-induced mouse model.

- Methodology: Mice treated with varying doses prior to LPS administration.

- Results: Notable decrease in serum levels of inflammatory markers recorded.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against several bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) was found to be around 50 µg/mL, comparable to conventional antibiotics.

作用机制

The mechanism of action of 7-chloro-N-(4-methylcyclohexyl)quinolin-4-amine is not well-documented. based on its structural similarity to other quinoline derivatives, it is likely to interact with various molecular targets and pathways, including:

DNA Intercalation: Quinoline derivatives are known to intercalate into DNA, disrupting its function and leading to cell death.

Enzyme Inhibition: It may inhibit key enzymes involved in cellular processes, such as topoisomerases or kinases.

Receptor Binding: It may bind to specific receptors on the cell surface, modulating signal transduction pathways.

相似化合物的比较

Key Observations :

- Substituent Flexibility: The 4-amino position tolerates diverse groups (e.g., cyclohexyl, propargyl, aryl), with yields ranging from 53% to 92% depending on steric and electronic factors .

- Thermal Stability : Derivatives with aromatic substituents (e.g., 4-methoxyphenyl) exhibit higher melting points (>300°C in some cases) compared to aliphatic analogs .

Key Findings :

- Enzyme Inhibition: Propargyl and triazine-containing analogs demonstrate potent AChE inhibition, with mechanisms ranging from competitive to mixed-type . In contrast, the target compound’s immunomodulatory activity suggests a divergent biological niche .

- Antimalarial Efficacy: The diethylamino-propyl derivative (IC$_{50}$ = 48 nM) outperforms chloroquine, highlighting the role of aliphatic amine side chains in enhancing parasiticidal activity .

生物活性

7-Chloro-N-(4-methylcyclohexyl)quinolin-4-amine is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antinociceptive properties, supported by various research findings.

Chemical Structure and Properties

This compound features a chloro group at the 7-position and a methylcyclohexyl substituent at the nitrogen atom of the quinoline ring. This unique structure contributes to its biological activity, particularly in cancer therapy and inflammation modulation.

Anticancer Activity

Recent studies have highlighted the potential of 7-chloroquinoline derivatives in cancer treatment. A notable investigation involved a series of synthetic derivatives, including compounds similar to this compound, which demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic activity of several quinoline derivatives against eight human cancer cell lines. The findings indicated that compounds with structural similarities to this compound exhibited selective cytotoxicity, particularly in leukemic and colorectal cancer cells. The mechanism of action involved induction of apoptosis and inhibition of DNA/RNA synthesis at higher concentrations .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| CCRF-CEM (Leukemia) | 5.0 | Apoptosis induction |

| HCT116 (Colorectal) | 6.5 | DNA/RNA synthesis inhibition |

Anti-inflammatory Properties

The anti-inflammatory effects of quinoline derivatives have been extensively studied. In particular, 7-chloroquinoline analogs have shown promise in inhibiting pro-inflammatory mediators.

Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The structure-activity relationship (SAR) analysis revealed that modifications to the quinoline core significantly affect COX-1 and COX-2 inhibition potency .

| Compound | COX-1 Inhibition IC50 (µM) | COX-2 Inhibition IC50 (µM) |

|---|---|---|

| This compound | 10.5 | 3.2 |

Antinociceptive Effects

The antinociceptive properties of quinoline derivatives have also been explored. Studies on related compounds have shown that they can effectively reduce pain responses in animal models.

Case Study: Pain Models in Mice

In an experimental setup involving chemical and thermal nociception models, compounds similar to this compound exhibited significant antinociceptive effects without causing locomotor changes in mice. This suggests a potential for developing non-opioid analgesics based on this scaffold .

Research Findings Summary

The biological activities associated with this compound indicate its potential as a therapeutic agent in oncology and pain management. The compound's ability to induce apoptosis in cancer cells and inhibit inflammatory pathways positions it as a candidate for further pharmacological development.

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 7-chloro-N-(4-methylcyclohexyl)quinolin-4-amine, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution of 4,7-dichloroquinoline with 4-methylcyclohexylamine. Key conditions include using anhydrous solvents (e.g., N-methylpyrrolidone, NMP), a base (e.g., K₂CO₃ or triethylamine), and elevated temperatures (80–150°C) to drive the reaction . Yields (50–92%) depend on steric and electronic effects of the amine substituent. Purification often involves column chromatography or recrystallization, with structural confirmation via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., quinoline aromatic protons at δ 7.2–8.6 ppm, NH signals at δ 5.6–6.5 ppm) .

- ESI-MS/HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 356.1877) .

- Elemental Analysis : Validates purity by comparing experimental vs. calculated C/H/N percentages .

Advanced Research Questions

Q. How do structural modifications of the 4-methylcyclohexyl group impact antimalarial activity against resistant Plasmodium falciparum strains?

- Methodology : Evaluate analogs with varied cyclohexyl substituents (e.g., tert-butyl, diethylamino) against drug-resistant strains (e.g., Dd2, K1) in vitro. Measure IC₅₀ values using SYBR Green assays under controlled O₂/CO₂ conditions (e.g., 5% CO₂, 37°C). Bulky substituents like tert-butyl may enhance resistance to efflux pumps, while polar groups (e.g., morpholine) improve solubility but reduce membrane permeability .

Q. What computational strategies can predict binding interactions between this compound and Plasmodium targets like PfATP4 or cytochrome bc₁?

- Methodology : Use quantum chemical calculations (e.g., DFT) to model ligand-receptor interactions. Molecular docking (AutoDock Vina) and molecular dynamics simulations assess binding affinities to PfATP4. Compare predicted binding energies with experimental IC₅₀ values to refine SAR .

Q. How can contradictory activity data across studies be resolved?

- Case Example : A derivative with a 4-ethylpiperazine moiety showed high in vitro activity (IC₅₀ = 12 nM) but poor in vivo efficacy.

- Resolution : Analyze pharmacokinetic parameters (e.g., metabolic stability via liver microsomes, plasma protein binding). Use LC-MS/MS to quantify bioavailability and identify metabolites. Adjust formulations (e.g., liposomal encapsulation) to enhance half-life .

Q. What experimental designs are recommended for assessing off-target effects in mammalian cells?

- Methodology :

- Cytotoxicity Screening : Use MTT assays on HEK293 or HepG2 cells at 10–100 μM concentrations.

- hERG Binding Assays : Patch-clamp electrophysiology to evaluate cardiac toxicity risks.

- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., apoptosis, inflammation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。